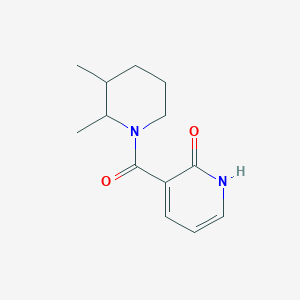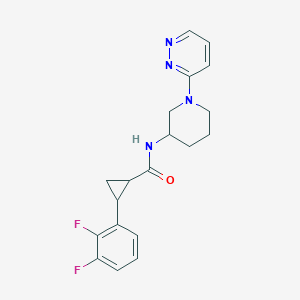
3-(2,3-dimethylpiperidine-1-carbonyl)-1H-pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-dimethylpiperidine-1-carbonyl)-1H-pyridin-2-one is a heterocyclic compound that features a piperidine ring and a pyridinone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dimethylpiperidine-1-carbonyl)-1H-pyridin-2-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Carbonyl Group: The carbonyl group is introduced via acylation reactions.
Formation of the Pyridinone Moiety: The pyridinone ring is formed through cyclization reactions involving suitable starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,3-dimethylpiperidine-1-carbonyl)-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
3-(2,3-dimethylpiperidine-1-carbonyl)-1H-pyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological targets.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of 3-(2,3-dimethylpiperidine-1-carbonyl)-1H-pyridin-2-one involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2,3-dimethylpiperidine-1-carbonyl)-1H-pyridin-4-one: Similar structure but with a different position of the carbonyl group.
3-(2,3-dimethylpiperidine-1-carbonyl)-1H-pyrimidin-2-one: Contains a pyrimidinone ring instead of a pyridinone ring.
3-(2,3-dimethylpiperidine-1-carbonyl)-1H-quinolin-2-one: Features a quinolinone ring instead of a pyridinone ring.
Uniqueness
3-(2,3-dimethylpiperidine-1-carbonyl)-1H-pyridin-2-one is unique due to its specific combination of the piperidine and pyridinone rings, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
IUPAC Name |
3-(2,3-dimethylpiperidine-1-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-5-4-8-15(10(9)2)13(17)11-6-3-7-14-12(11)16/h3,6-7,9-10H,4-5,8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXHPXATMOGROY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1C)C(=O)C2=CC=CNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-cyano-N-cyclopropyl-6-methyl-N-[3-(2-methylphenyl)cyclobutyl]pyridine-2-carboxamide](/img/structure/B6753570.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B6753572.png)
![N-cyclopropyl-3-methyl-N-[3-(2-methylphenyl)cyclobutyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B6753579.png)
![N-cyclopropyl-1-methyl-N-[3-(2-methylphenyl)cyclobutyl]benzotriazole-5-carboxamide](/img/structure/B6753587.png)
![N-cyclopropyl-1,3-dimethyl-N-[3-(2-methylphenyl)cyclobutyl]pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B6753594.png)
![N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B6753608.png)
![N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]-1,1-dioxothiolane-3-carboxamide](/img/structure/B6753622.png)
![5-[4-(spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B6753641.png)
![(2-Cyclohexyloxyphenyl)-[4-(4-cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B6753642.png)

![N-[1-(2-morpholin-4-yl-2-oxoethyl)pyrazol-4-yl]-2,3-dihydro-1H-indene-4-carboxamide](/img/structure/B6753657.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B6753663.png)
![2-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B6753667.png)
![N-cyclopropyl-3-methyl-N-[3-(2-methylphenyl)cyclobutyl]-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide](/img/structure/B6753670.png)
